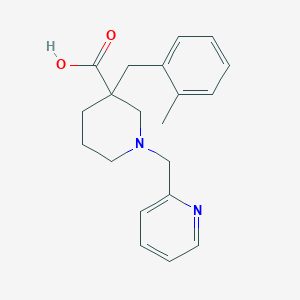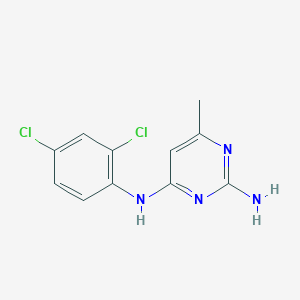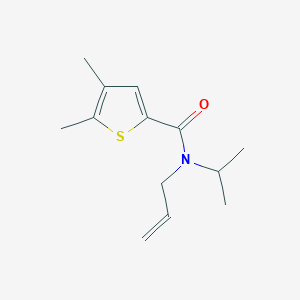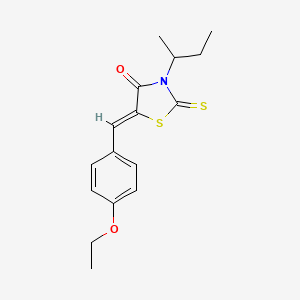
3-(2-methylbenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylbenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a synthetic compound that belongs to the piperidine class of chemicals. It is commonly referred to as MPPA and has been the subject of significant scientific research due to its potential applications in the field of medicine. MPPA is a promising candidate for the development of new drugs that can be used to treat a variety of medical conditions.
Mécanisme D'action
The exact mechanism of action of MPPA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its biological effects. MPPA has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory, analgesic, and anti-tumor effects. MPPA has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPPA in lab experiments is its relatively low toxicity. It has been shown to have a low level of toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using MPPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on MPPA. One area of research could focus on its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential applications in the treatment of cancer. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in the field of medicine.
Méthodes De Synthèse
MPPA can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methylbenzylamine with pyridine-2-carboxaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 3-chloropiperidine-3-carboxylic acid to form MPPA. The synthesis of MPPA is a complex process that requires a high degree of skill and expertise.
Applications De Recherche Scientifique
MPPA has been the subject of significant scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. MPPA has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-2-3-8-17(16)13-20(19(23)24)10-6-12-22(15-20)14-18-9-4-5-11-21-18/h2-5,7-9,11H,6,10,12-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDPLCIDOQQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5483579.png)
![4-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5483586.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(4H-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B5483595.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![N-(1-isobutyryl-4-piperidinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5483605.png)
![6-(3-ethoxy-2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483610.png)

![N'-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5483633.png)


![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5483657.png)
![N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5483678.png)